2,4-二氯-5-乙基嘧啶

描述

Synthesis Analysis

The synthesis of 2,4-dichloro-5-ethylpyrimidine and its derivatives involves multiple steps, including cyclization and chlorination processes. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride under optimal conditions, yielding significant insights into the synthesis process of similar chloroethylpyrimidines (Guo Lei-ming, 2012).

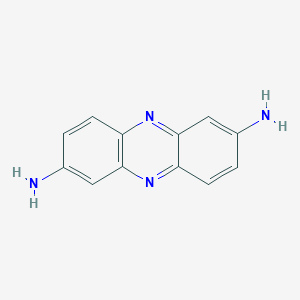

Molecular Structure Analysis

The molecular and crystal structure of compounds related to 2,4-dichloro-5-ethylpyrimidine, such as trans-dichloro(4-methylpyrimidine) complexes, have been studied using X-ray diffraction. These studies provide valuable information on bond lengths, angles, and the overall geometry of the molecule, contributing to a better understanding of the structural aspects of chloroethylpyrimidines (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).

Chemical Reactions and Properties

The chemical reactivity of 2,4-dichloro-5-ethylpyrimidine derivatives involves interactions and reactions that showcase the compound's role in synthesizing more complex molecules. For example, the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine demonstrates the compound's utility as a synthon for creating a variety of substituted pyrimidines, highlighting its chemical versatility (R. Reynolds, Todd Trask, W. D. Sedwick, 1991).

Physical Properties Analysis

The solubility of derivatives of 2,4-dichloro-5-ethylpyrimidine in various solvents has been experimentally determined, providing insight into the compound's physical properties. For instance, the solubility of 2,4-dichloro-5-methoxypyrimidine in ethyl ethanoate, methanol, and other solvents has been measured, offering data on how structural modifications affect solubility and, by extension, the physical properties of the core compound (Yong-Jie Liu et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4-dichloro-5-ethylpyrimidine derivatives, including their reactivity and interaction with various substrates, are crucial for understanding the compound's utility in chemical synthesis. The formation of 5-substituted 2-amino-4,6-dichloropyrimidines through modified condensation and their inhibitory effects on nitric oxide production in immune-activated cells highlight the compound's potential in medicinal chemistry and its chemical behavior (P. Jansa et al., 2014).

科学研究应用

溶解度研究

刘等人(2010年)进行了一项研究,以确定与2,4-二氯-5-甲氧基嘧啶结构相关的固液平衡,该化合物与2,4-二氯-5-乙基嘧啶结构类似。他们使用激光监测观察技术在各种溶剂中测量溶解度,发现Apelblat模型准确地相关了测量系统(Liu, Luo, Yao, Mao, & Liu, 2010)。

血液学效应

汉密尔顿等人(1954年)研究了某些2,4-二氨基嘧啶的血液学效应,这些化合物与2,4-二氯-5-乙基嘧啶结构相似。这些化合物在小鼠、大鼠和狗身上产生了类似叶酸缺乏的效应,包括胃肠道、淋巴组织和骨髓的变化(Hamilton, Philips, Sternberg, Clarke, & Hitchings, 1954)。

对妊娠和大鼠胎儿的影响

蒂尔施(1954年)研究了2,4-二氨基-5-对氯苯基-6-乙基嘧啶对妊娠大鼠的影响。这种化合物导致植入后的发育迟缓或胎儿死亡,出现与叶酸类似的畸形(Thiersch, 1954)。

抗疟活性

Rw等人(1976年)合成了2,4-二氨基-5(对氯苯基)-6-乙基嘧啶的新类似物,在感染Plasmodium berghei的小鼠中展示了抗疟活性(Rw, Sy, Winkley, & Russell-Tutty, 1976)。

血浆测量方法

克里德兰和韦瑟利(1977年)开发了一种气液色谱法,用于测量人类血浆中的2,4-二氨基-5-(3,4-二氯苯基)-6-甲基嘧啶,展示了其在药代动力学研究中的潜力(Cridland & Weatherley, 1977)。

抗叶酸和抗肿瘤药物

罗布森等人(1997年)合成了新型的2,4-二氨基-5-芳基-6-乙基嘧啶作为肺孢子虫和弓形虫的二氢叶酸还原酶抑制剂。这些化合物表现出强大的抑制活性,并被评估其抗肿瘤活性(Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997)。

抗癌药中间体的合成

雷明(2012年)报道了4,6-二氯-2-甲基嘧啶的合成,这是抗癌药达沙替尼生产中的关键中间体,展示了二氯嘧啶衍生物在制药合成中的相关性(Guo Lei-ming, 2012)。

o-碳硼烷基嘧啶的合成

雷诺兹、特拉斯克和塞德威克(1991年)描述了2,4-二氯-5-(1-o-碳硼烷基甲基)-6-甲基嘧啶的合成,这是各种嘧啶的潜在合成子,表明其在合成更复杂分子中的实用性(Reynolds, Trask, & Sedwick, 1991)。

作用机制

Target of Action

2,4-Dichloro-5-ethylpyrimidine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . They exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidines, in general, interact with their targets (inflammatory mediators) and inhibit their expression and activities . This leads to a reduction in inflammation.

Biochemical Pathways

Given its anti-inflammatory properties, it can be inferred that it affects the pathways involving the inflammatory mediators mentioned above . The downstream effects would be a reduction in inflammation and associated symptoms.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact its bioavailability and its interaction with other drugs metabolized by the CYP1A2 enzyme.

Result of Action

The molecular and cellular effects of 2,4-Dichloro-5-ethylpyrimidine’s action would likely involve a reduction in the expression and activities of the inflammatory mediators it targets . This would lead to a decrease in inflammation and associated symptoms.

属性

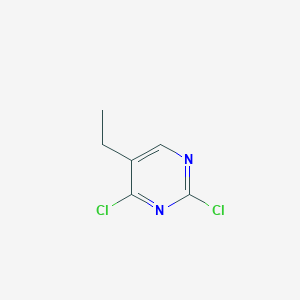

IUPAC Name |

2,4-dichloro-5-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFVWTWMBQHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434093 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-ethylpyrimidine | |

CAS RN |

34171-40-9 | |

| Record name | 2,4-dichloro-5-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)